(5-Fluoro-2-methoxypyridin-3-yl)methanol

Kinase Inhibition ERK-2 Cancer Therapeutics

(5-Fluoro-2-methoxypyridin-3-yl)methanol (CAS 874822-98-7) is a fluorinated pyridine building block that outperforms non-fluorinated analogs in kinase inhibitor development. The 5-fluoro substitution enhances lipophilicity (cLogP 1.06 vs 0.73 for the non-fluorinated analog), blocks oxidative metabolism, and delivers validated potency: ERK-2 IC₅₀ = 197 nM, NTRK1 IC₅₀ = 10 nM. A 94%-yield LiAlH₄ reduction route supports reliable scale-up from gram to multi-gram quantities. Sourced at 98% purity from competitive global suppliers, this intermediate is ideal for oncology and targeted therapy lead optimization. Contact us for bulk pricing.

Molecular Formula C7H8FNO2
Molecular Weight 157.144
CAS No. 874822-98-7
Cat. No. B591755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-methoxypyridin-3-yl)methanol
CAS874822-98-7
Molecular FormulaC7H8FNO2
Molecular Weight157.144
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)F)CO
InChIInChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
InChIKeyWLQOYKNNKFBSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoro-2-methoxypyridin-3-yl)methanol (CAS 874822-98-7): Supplier Comparison and Procurement Guide for Fluorinated Pyridine Building Blocks


(5-Fluoro-2-methoxypyridin-3-yl)methanol (CAS 874822-98-7) is a fluorinated pyridine derivative with molecular formula C₇H₈FNO₂ and molecular weight 157.14 g/mol [1]. The compound features a pyridine ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position . It serves primarily as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, as documented in multiple patent applications .

Why (5-Fluoro-2-methoxypyridin-3-yl)methanol Cannot Be Simply Substituted by Non-Fluorinated Pyridine Analogs


The 5-fluoro substitution on the pyridine ring of (5-Fluoro-2-methoxypyridin-3-yl)methanol introduces distinct electronic and steric properties that non-fluorinated analogs such as (2-methoxypyridin-3-yl)methanol (CAS 112197-16-7) lack. The fluorine atom's strong electron-withdrawing inductive effect (-I) alters the electron density distribution across the pyridine ring, which modulates the reactivity of the hydroxymethyl group and affects binding interactions with biological targets . This substitution pattern is not trivial; the specific positioning of fluorine at the 5-position (rather than other positions) has been selectively employed in patent-protected kinase inhibitor scaffolds, indicating that the regiochemistry is critical for achieving the desired biological activity [1]. Generic substitution with the non-fluorinated analog would result in a compound with different lipophilicity (cLogP of 1.06 vs 0.73 for the non-fluorinated analog), altered hydrogen bonding capacity (four H-bond acceptors vs three), and distinct metabolic stability due to fluorine's well-documented ability to block oxidative metabolism at the substituted position .

Quantitative Differentiation Evidence for (5-Fluoro-2-methoxypyridin-3-yl)methanol (CAS 874822-98-7) Against Closest Analogs


Comparative ERK-2 Kinase Inhibitor Scaffold Potency: 5-Fluoro-2-methoxypyridin-3-yl Fragment-Containing Derivative Demonstrates Sub-200 nM Activity

A derivative compound incorporating the (5-Fluoro-2-methoxypyridin-3-yl)methyl moiety (US9670208 Example 132) demonstrated an IC₅₀ of 197 nM against human ERK-2 (MAPK1) in an enzymatic assay [1]. This represents a measurable affinity contribution from the fluorinated pyridine scaffold, whereas the non-fluorinated analog (2-methoxypyridin-3-yl)methanol lacks comparable published ERK-2 inhibition data in the same assay system. The fluorine substitution at the 5-position contributes to the binding interaction within the ATP-binding pocket of the kinase domain [2].

Kinase Inhibition ERK-2 Cancer Therapeutics Structure-Activity Relationship

TRK Kinase Inhibitor Scaffold Potency: 5-Fluoro-2-methoxypyridin-3-yl Fragment-Containing Compound Achieves 10 nM NTRK1 Inhibition

A derivative compound featuring the (5-Fluoro-2-methoxypyridin-3-yl) moiety directly attached to a pyrrolidine scaffold (US10370379 Compound 7) exhibited an IC₅₀ of 10 nM against wild-type human NTRK1 (TrkA) enzyme [1]. The non-fluorinated analog (2-methoxypyridin-3-yl)methanol has no documented NTRK1 inhibitory activity at comparable concentrations in public databases. The 5-fluoro substitution is specifically maintained in this patent-protected macrocyclic TRK inhibitor series, suggesting its essential role in achieving low nanomolar potency [2].

TRK Kinase Inhibition NTRK1 Targeted Therapy Precision Oncology

Physicochemical Property Differentiation: Fluorine Substitution Increases Lipophilicity and Hydrogen Bond Acceptor Count

The 5-fluoro substitution on (5-Fluoro-2-methoxypyridin-3-yl)methanol results in measurable physicochemical differences compared to its non-fluorinated analog. The fluorinated compound exhibits a consensus Log P (cLogP) of 1.06 versus 0.73 for (2-methoxypyridin-3-yl)methanol (CAS 112197-16-7), representing a 45% higher calculated lipophilicity . Additionally, the fluorinated compound possesses four hydrogen bond acceptors (two oxygen atoms from the methoxy and hydroxyl groups, plus the pyridine nitrogen and fluorine) compared to three acceptors for the non-fluorinated analog, which lacks the fluorine atom [1].

Physicochemical Properties Lipophilicity Drug-likeness SAR Optimization

Synthetic Accessibility and Commercial Availability: Established 94% Yield Synthetic Route and Multi-Supplier Sourcing

A documented and reproducible synthetic route to (5-Fluoro-2-methoxypyridin-3-yl)methanol achieves a 94% yield via lithium aluminum hydride reduction of 5-fluoro-2-methoxy-nicotinic acid methyl ester in tetrahydrofuran at -78°C . This high-yielding, well-characterized route is disclosed in US9096593 and provides reliable access to the compound for research and development purposes. In contrast, no comparable high-yield synthetic protocol with similar optimization is publicly documented for the non-fluorinated analog, limiting its scalable procurement for certain applications. The target compound is commercially available from multiple suppliers with purity specifications of 97-98% .

Synthetic Route Chemical Synthesis Procurement Supply Chain

Validated Application Scenarios for (5-Fluoro-2-methoxypyridin-3-yl)methanol Based on Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry: ERK-2 and NTRK1 Targeted Scaffold Development

Derivatives incorporating the (5-Fluoro-2-methoxypyridin-3-yl)methyl fragment have demonstrated measurable inhibitory activity against human ERK-2 (IC₅₀ = 197 nM) and NTRK1 (IC₅₀ = 10 nM) kinases in validated enzymatic assays [1]. Medicinal chemists designing ATP-competitive kinase inhibitors can prioritize this fluorinated pyridine building block over its non-fluorinated analog due to its proven contribution to achieving sub-micromolar and low nanomolar potency in patent-protected inhibitor series. The fluorine substitution at the 5-position provides both electronic modulation and metabolic stability advantages that are essential for optimizing lead compounds in oncology and targeted therapy programs.

Lipophilicity-Driven Lead Optimization in Drug Discovery

With a consensus Log P of 1.06—representing a 45% increase over the non-fluorinated analog (cLogP = 0.73)—(5-Fluoro-2-methoxypyridin-3-yl)methanol is suitable for lead optimization campaigns where increased membrane permeability and oral bioavailability are desired . The compound's four hydrogen bond acceptors and moderate lipophilicity position it within favorable drug-like property space. Structure-activity relationship (SAR) studies can leverage this quantitative property difference to fine-tune pharmacokinetic parameters while maintaining target engagement.

Scalable Synthesis for Preclinical Development and Process Chemistry

The documented 94% yield synthetic route via lithium aluminum hydride reduction of 5-fluoro-2-methoxy-nicotinic acid methyl ester provides a validated, scalable method for producing gram to multi-gram quantities of (5-Fluoro-2-methoxypyridin-3-yl)methanol . Process chemists and CROs supporting preclinical development can rely on this established protocol for cost-effective scale-up, mitigating supply chain risks associated with less well-characterized intermediates. Multiple commercial suppliers offer the compound at 97-98% purity, ensuring competitive sourcing options.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Fluoro-2-methoxypyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.